
Ikk|A-IN-1
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Overview
Description
Ikkβ/A-IN-1 is a selective small-molecule inhibitor targeting the IκB kinase β (IKKβ) subunit, a critical component of the IKK complex (IKKα, IKKβ, and IKKγ/NEMO) responsible for activating the NF-κB signaling pathway . IKKβ, a serine-threonine kinase with 756 amino acids, shares 52% sequence identity and 70% homology with IKKα but plays a non-redundant role in canonical NF-κB activation . Genetic studies demonstrate that IKKβ deficiency leads to embryonic lethality in mice due to uncontrolled liver apoptosis, phenocopying RelA/NF-κB1-deficient mice . Mechanistically, IKKβ phosphorylates IκB proteins, triggering their degradation and enabling NF-κB nuclear translocation to regulate genes involved in inflammation, apoptosis, and immune responses . Ikkβ/A-IN-1 exploits this pathway by selectively inhibiting IKKβ kinase activity, thereby suppressing NF-κB activation and its downstream pro-survival effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ikk|A-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions can vary, but generally, it involves the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ikk|A-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions may produce functionalized analogs with different chemical properties .
Scientific Research Applications
Case Studies
- Prostate Cancer : A study demonstrated that treatment with Ikk|A-IN-1 significantly suppressed epithelial-mesenchymal transition (EMT) and metastasis in prostate cancer cell lines. The inhibition of NF-κB activity led to increased apoptosis rates in these cells, suggesting its potential as a therapeutic agent for metastatic prostate cancer .
- Breast Cancer : Research indicated that this compound effectively reduced tumor growth in xenograft models of breast cancer by impairing NF-κB signaling, thus enhancing the sensitivity of cancer cells to chemotherapeutic agents .
Role in Inflammation
This compound has been shown to regulate inflammatory responses by modulating cytokine production through NF-κB pathways. This property makes it a candidate for treating autoimmune diseases.
Case Studies
- Autoimmune Disorders : In models of rheumatoid arthritis, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6, highlighting its potential for therapeutic application in inflammatory conditions .
Neurodegenerative Diseases
Recent studies suggest that this compound may protect against neurodegeneration by inhibiting neuroinflammatory processes mediated by NF-κB.
Case Studies
- Alzheimer's Disease : In vitro studies revealed that treatment with this compound reduced neuroinflammation and improved neuronal survival in models of Alzheimer's disease .
Data Tables
The following table summarizes key findings from various studies on the applications of this compound:
Mechanism of Action
Ikk|A-IN-1 exerts its effects by selectively inhibiting the kinase activity of IKKα and IKKβ. This inhibition prevents the phosphorylation and subsequent degradation of IκB proteins, which are inhibitors of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and is unable to translocate to the nucleus to activate target gene transcription. This mechanism effectively blocks the NF-κB signaling pathway, reducing inflammation and cell survival signals .
Comparison with Similar Compounds
The following table and analysis compare Ikkβ/A-IN-1 with other IKK/NF-κB inhibitors, emphasizing selectivity, mechanism, and functional outcomes:
Key Comparative Insights:
Selectivity: Ikkβ/A-IN-1 and TPCA-1 exhibit high specificity for IKKβ, avoiding cross-reactivity with IKKα observed in dual inhibitors like Wedelolactone and IKKiVII . Structural analyses attribute this to interactions with non-conserved residues in IKKβ’s kinase domain, such as Ala216 (vs. Thr216 in IKKα) .
Potency: TPCA-1 shows superior in vitro potency (nanomolar IC₅₀), but Ikkβ/A-IN-1 demonstrates comparable efficacy in vivo by fully abrogating TNFα-induced NF-κB activation, unlike partial inhibitors like CmpA .
Mechanistic Robustness: Dual inhibitors (e.g., Wedelolactone) disrupt both canonical (IKKβ-dependent) and non-canonical (IKKα-dependent) NF-κB pathways, leading to off-target apoptosis in non-malignant cells. In contrast, Ikkβ/A-IN-1 preserves IKKα-mediated developmental and homeostatic functions, reducing systemic toxicity .
Cellular Outcomes: Ikkβ/A-IN-1 and TPCA-1 induce apoptosis in cancer cells by blocking NF-κB-dependent survival signals, while MG-132 operates via proteasome inhibition, causing nonspecific cell death .
Clinical Relevance: IKKβ-selective inhibitors are preferred for inflammatory diseases and cancers driven by canonical NF-κB hyperactivation, whereas dual inhibitors may exacerbate immunosuppression .
Biological Activity
Ikk|A-IN-1 is a compound that has garnered attention for its potential role in modulating the IκB kinase (IKK) complex, a crucial regulator of the NF-κB signaling pathway. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.
Overview of the IKK Complex
The IKK complex consists of three main components: IKKα, IKKβ, and the regulatory subunit NEMO (IKKγ). It plays a pivotal role in the activation of NF-κB, which is involved in various cellular processes such as inflammation, immunity, and cell survival . The activation of IKK is typically initiated by upstream kinases like TAK1 and MEKK3, leading to the phosphorylation and degradation of IκB proteins, thereby releasing NF-κB dimers to translocate into the nucleus and exert their functions .
This compound functions primarily as an inhibitor of the IKK complex. Its mechanism involves:
- Inhibition of Phosphorylation : By preventing the phosphorylation of IκB proteins, this compound disrupts the NF-κB signaling pathway. This inhibition can lead to decreased transcriptional activity of NF-κB target genes involved in inflammation and cancer progression .
- Selective Targeting : Research indicates that this compound may selectively inhibit IKKβ over IKKα, which could provide therapeutic advantages by minimizing off-target effects associated with broader inhibitors .
Cellular Effects
This compound has been shown to affect various cellular processes:
- Anti-inflammatory Effects : In models of inflammation, treatment with this compound has resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential utility in inflammatory diseases .
- Apoptosis Induction : By inhibiting NF-κB activity, which is known to promote cell survival, this compound can induce apoptosis in cancer cells. This effect has been documented in several cancer cell lines where reduced viability was observed following treatment with the compound .
Case Studies
Several case studies have highlighted the efficacy of this compound in various experimental settings:
- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound led to significant apoptosis in breast cancer cell lines (MCF7 and MDA-MB-231). The mechanism was linked to decreased NF-κB activity and subsequent upregulation of pro-apoptotic factors .
- Inflammation Model : In a murine model of acute lung injury, administration of this compound resulted in reduced pulmonary inflammation and improved survival rates compared to control groups. The study attributed these effects to the suppression of NF-κB-mediated inflammatory responses .
Summary Table of Biological Activity
Properties
Molecular Formula |
C31H30N4O4S |
---|---|
Molecular Weight |
554.7 g/mol |
IUPAC Name |
4-[4-[(Z)-[3-[4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]benzonitrile |
InChI |
InChI=1S/C31H30N4O4S/c1-33-16-18-34(19-17-33)15-2-20-38-26-13-7-25(8-14-26)35-30(36)29(40-31(35)37)21-23-3-9-27(10-4-23)39-28-11-5-24(22-32)6-12-28/h3-14,21H,2,15-20H2,1H3/b29-21- |
InChI Key |
HACZQYUWEAIJNO-ANYBSYGZSA-N |
Isomeric SMILES |
CN1CCN(CC1)CCCOC2=CC=C(C=C2)N3C(=O)/C(=C/C4=CC=C(C=C4)OC5=CC=C(C=C5)C#N)/SC3=O |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=CC=C(C=C2)N3C(=O)C(=CC4=CC=C(C=C4)OC5=CC=C(C=C5)C#N)SC3=O |
Origin of Product |
United States |
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